molecular formula C14H10ClN B3048348 9-Chloro-4-methylacridine CAS No. 16492-11-8

9-Chloro-4-methylacridine

Cat. No. B3048348
CAS RN: 16492-11-8
M. Wt: 227.69 g/mol
InChI Key: BJKBNMNIEHNIPT-UHFFFAOYSA-N
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Description

9-Chloro-4-methylacridine is a heterocyclic compound with the molecular formula C₁₄H₁₀ClN . It belongs to the acridine family, which has been actively researched due to its potential as a therapeutic agent for various disorders, including cancer, Alzheimer’s disease, and bacterial/protozoal infections . Acridine derivatives exhibit diverse biological and photochemical effects, making them intriguing candidates for drug development.


Synthesis Analysis

The synthetic methods for preparing acridine derivatives involve various steps. Notably, aza-acridines and other heteroatom-substituted acridines have gained attention. Researchers focus on varying substituents’ type and position on the acridine core to enhance applicability. A fundamental structural feature shared by acridine derivatives like acriflavine and proflavine is the acridine-3,6-diamine scaffold. These compounds have been identified as potent antibacterial agents and are still used as disinfectants .


Molecular Structure Analysis

The molecular structure of 9-Chloro-4-methylacridine consists of an acridine core with a chlorine atom at the 9-position and a methyl group at the 4-position. The planar aromatic rings facilitate intercalation into double-stranded DNA, a crucial aspect of its biological activity .


Chemical Reactions Analysis

An initial mechanistic analysis suggests a favorable mechanism for its synthesis, involving carbene migratory insertion, β-hydride elimination, and intramolecular C-N cross-coupling. Researchers have achieved >90% yield using phosphorus-based ligands and bromoderivatives .


Physical And Chemical Properties Analysis

  • ChemSpider ID : 534503

Scientific Research Applications

Catalytic Alkylation

9-Methylacridine, a close derivative of 9-Chloro-4-methylacridine, has been utilized as an effective ligand in catalyzing the alkylation of C(sp3)–H and C(sp2)–H bonds. This process is significant in the preparation of unnatural amino acids and geometrically controlled acrylic acids, showcasing its potential in synthetic chemistry and pharmaceutical applications (Zhu et al., 2014).

Mixed-Mode Stationary Phases in Chromatography

9-Methylacridine, synthesized through Bernthsen's reaction, has been used to functionalize silica, creating mixed-mode stationary phases in high-performance liquid chromatography (HPLC). These phases exhibit multiple interactions such as π-π stacking, reverse phase, hydrophilic interaction, and anion exchange, making them versatile for separating a wide range of organic compounds (Hosseini & Heydar, 2021).

Photocatalytic Dehalogenation

Derivatives of 10-Methylacridine, closely related to 9-Chloro-4-methylacridine, have demonstrated efficiency as stable photocatalysts in reductive dehalogenation processes. These processes are important in environmental chemistry for the treatment of halogenated compounds (Ishikawa & Fukuzumi, 1990).

Synthesis and Antibacterial Activity

9-Methylaminoacridine derivatives, similar to 9-Chloro-4-methylacridine, have been synthesized and studied for their antimicrobial activities. These derivatives offer potential in the development of new antibacterial agents (Gaidukevich et al., 1976).

Antitumor Activity

2-Methyl-9-substituted acridines have shown notable antitumor activity, particularly in the context of DNA-intercalating agents. These findings highlight the potential therapeutic applications of acridine derivatives in cancer treatment (Kumar et al., 2017).

Eco-friendly Synthesis of Indoloacridines

9-Chloro-6,13-dihydro-7-phenyl-5H-indolo[3,2-c]-acridines, synthesized using SnO2 nanoparticles, have been explored for their hemolytic and cytotoxic activities. This research contributes to eco-friendly methods in pharmaceutical synthesis (Roopan & Khan, 2011).

Mechanism of Action

The mode of action of acridine derivatives, including 9-Chloro-4-methylacridine , primarily involves DNA intercalation. By inserting between base pairs in double-stranded DNA, they disrupt biological processes related to DNA and associated enzymes. Investigating their function in cancer treatment remains critical .

properties

IUPAC Name

9-chloro-4-methylacridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN/c1-9-5-4-7-11-13(15)10-6-2-3-8-12(10)16-14(9)11/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKBNMNIEHNIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=C(C3=CC=CC=C3N=C12)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346785
Record name 9-Chloro-4-methylacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Chloro-4-methylacridine

CAS RN

16492-11-8
Record name 9-Chloro-4-methylacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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